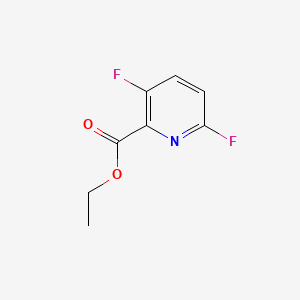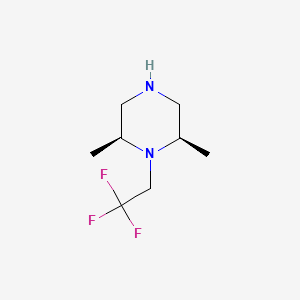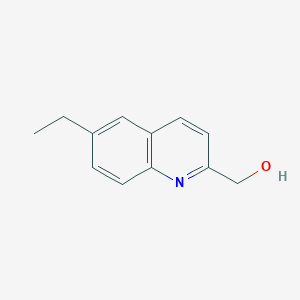
Ethyl 3,6-difluoropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-difluoropyridine-2-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing effects, which can influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including ethyl 3,6-difluoropyridine-2-carboxylate, often involves nucleophilic substitution reactions. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Similarly, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for fluorinated pyridines typically involve large-scale nucleophilic substitution reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-difluoropyridine-2-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing effects of the fluorine atoms, nucleophilic substitution reactions are common.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, although specific conditions and reagents for this compound are less documented.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Potassium Fluoride (KF): Used in nucleophilic substitution reactions.
Sodium Hydroxide (NaOH): Used in deamination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with KF can yield difluoropyridine derivatives .
Scientific Research Applications
Ethyl 3,6-difluoropyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3,6-difluoropyridine-2-carboxylate involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing effects of fluorine can influence the compound’s binding affinity and reactivity with biological molecules. Specific molecular targets and pathways are less documented but may involve interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Synthesized by nucleophilic substitution of chlorine with fluorine.
2,5-Difluoropyridine: Prepared by deamination reactions.
Perfluoroalkylpyridines: Contain multiple fluorine atoms and have similar electron-withdrawing properties.
Uniqueness
Ethyl 3,6-difluoropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group.
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
ethyl 3,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 |
InChI Key |
IRAHBUKEVIUXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11722584.png)



![(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722604.png)
![5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722607.png)
